4-Amino-1-piperidinepropanol hydrochloride
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Overview
Description
4-Amino-1-piperidinepropanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is known for its significant role in the pharmaceutical industry, particularly in the synthesis of various drugs and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-piperidinepropanol hydrochloride typically involves the reaction of 4-piperidone with appropriate reagents to introduce the amino and hydroxyl groups . One common method includes the reduction of 4-piperidone followed by amination and subsequent hydroxylation .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. The process may include the use of hydrogenation, cyclization, and amination reactions . The raw materials used are generally inexpensive and readily available, making the production process cost-effective .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-piperidinepropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals .
Scientific Research Applications
4-Amino-1-piperidinepropanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit the activity of specific kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
4-Aminopyridine: Known for its use in neuromuscular research.
Piperidine: A basic structure used in the synthesis of various drugs.
Piperine: An alkaloid with significant pharmacological properties.
Uniqueness: 4-Amino-1-piperidinepropanol hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H19ClN2O |
---|---|
Molecular Weight |
194.70 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c9-8-2-5-10(6-3-8)4-1-7-11;/h8,11H,1-7,9H2;1H |
InChI Key |
FIUYAHOJCHKXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CCCO.Cl |
Origin of Product |
United States |
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